molecular formula C6H9F2NO B11923445 3,3-Difluoro-1-(oxetan-3-yl)azetidine

3,3-Difluoro-1-(oxetan-3-yl)azetidine

Cat. No.: B11923445
M. Wt: 149.14 g/mol
InChI Key: WNOQFAPQQWIUBH-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(oxetan-3-yl)azetidine is a heterocyclic compound that contains both azetidine and oxetane rings. These rings are four-membered saturated heterocycles containing one nitrogen or oxygen atom, respectively .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(oxetan-3-yl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Aza-Michael Addition: Common reagents include NH-heterocycles and α,β-unsaturated esters.

    Suzuki–Miyaura Cross-Coupling: Common reagents include brominated pyrazole–azetidine hybrids and boronic acids.

Major Products

The major products formed from these reactions include various 3-substituted 3-(acetoxymethyl)azetidines and 3-substituted 3-(acetoxymethyl)oxetane compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(oxetan-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine and oxetane rings in the compound are known to exhibit various biological activities, which can be attributed to their ability to interact with enzymes and receptors in biological systems . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-(oxetan-3-yl)azetidine is unique due to the presence of both azetidine and oxetane rings in its structure. This dual-ring system imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C6H9F2NO

Molecular Weight

149.14 g/mol

IUPAC Name

3,3-difluoro-1-(oxetan-3-yl)azetidine

InChI

InChI=1S/C6H9F2NO/c7-6(8)3-9(4-6)5-1-10-2-5/h5H,1-4H2

InChI Key

WNOQFAPQQWIUBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2CC(C2)(F)F

Origin of Product

United States

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